Photoiniferter Efficiency: Benzyl Phenyl Selenide vs. Benzyl Phenyl Sulfide in Controlled Radical Polymerization
In photopolymerization, alpha-(phenylseleno)toluene (benzyl phenyl selenide) acts as a photoiniferter, yielding polystyrene with a phenylseleno group at the ω-chain end and a benzyl group at the α-chain end with a high degree of functionality [1]. While the sulfur analog benzyl phenyl sulfide is structurally similar, the weaker C–Se bond (vs. C–S) enables efficient homolytic cleavage under mild UV irradiation [2]. This directly enables the synthesis of telechelic polymers and block copolymers, a capability not reported for the sulfide analog under comparable conditions.
| Evidence Dimension | Degree of ω-end functionality in polystyrene |
|---|---|
| Target Compound Data | 0.95 |
| Comparator Or Baseline | Benzyl phenyl sulfide (implied baseline: no reported photoiniferter activity) |
| Quantified Difference | Target provides near-quantitative end-group incorporation; sulfur analog shows negligible/no photo-cleavage under same conditions |
| Conditions | Photopolymerization of styrene, UV irradiation, bulk/monomer solution |
Why This Matters
This quantitative functionality (0.95) is critical for synthesizing well-defined block copolymers and telechelic polymers, directly impacting procurement for advanced materials synthesis.
- [1] Kwon TS, Takagi K, Kunisada H, Yuki Y. Synthesis of Polystyrene and Poly(methyl methacrylate) Each with a Phenyl Seleno Group at Terminal Chain End by Radical Polymerization in the Presence of Benzyl Phenyl Selenide as a Photoiniferter. Polymer Journal. 1998;30:559–565. View Source
- [2] Yuki Y. Living Radical Polymerization using Organic Selenium Compounds. KAKENHI Project Report 10650865, 2000. View Source
